2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-5-2-3-8-17(13)24-18(27)11-25-12-22-19-16(20(25)28)10-23-26(19)15-7-4-6-14(21)9-15/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOHKAMJPCHOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their activity . This inhibition can lead to the disruption of cellular processes such as cell cycle progression and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-d]pyrimidinone Core
Aromatic Ring Modifications
3-Chlorophenyl vs. 4-Fluorophenyl :
The compound in , 2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide , replaces the 3-chlorophenyl group with a 4-fluorophenyl substituent. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine, while the para-substitution could alter steric interactions with target proteins .- 3-Chlorophenyl vs. 4-Chlorophenyl: describes 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, which lacks the pyrimidinone ring but shares a 4-chlorophenyl-pyrazole backbone. The para-chloro substitution may improve π-π stacking in hydrophobic binding pockets compared to the meta-chloro in the target compound .
Acetamide Modifications
- N-(2-Methylphenyl) vs.
Structural and Property Comparison Table
Key Research Findings and Trends
Electron-Withdrawing Groups : Chlorine (target) and fluorine () improve binding affinity but differ in metabolic pathways. Chlorine’s larger size may enhance hydrophobic interactions .
Steric Effects : The ortho-methyl group in the target compound likely reduces enzymatic degradation compared to smaller substituents (e.g., methoxy in ) .
Diverse Applications : Structural analogs span agrochemicals () and therapeutics (), underscoring the scaffold’s versatility .
Biological Activity
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Synthesis
The compound's structure features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent and an acetamide group. The synthesis typically involves several steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the cyclization of appropriate hydrazine derivatives with diketones.
- Acylation : The core is then acylated with 3-chlorobenzoyl chloride to introduce the chlorophenyl group.
- Final Modification : The acetamide moiety is added through an amide coupling reaction.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The biological activity is often assessed using various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | CDK2 inhibition |
| SF-268 | 12.50 | Apoptosis induction |
| NCI-H460 | 42.30 | Cell cycle arrest |
These findings indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in various cancer types, suggesting its potential as a therapeutic agent.
Enzyme Inhibition
The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 is crucial for cancer therapy as it plays a significant role in cell cycle regulation:
- CDK2 Inhibition : The compound demonstrated IC50 values ranging from 0.057 to 0.119 µM against CDK2, indicating potent inhibitory activity compared to standard drugs like sorafenib (IC50 = 0.184 µM) .
The mechanism by which this compound exerts its biological effects involves:
- Binding to CDK Active Sites : Molecular docking studies suggest that the compound fits well into the active site of CDK2, facilitating strong interactions and inhibiting its activity.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death and potentially reducing tumor growth.
Case Studies
Several case studies have reported on the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Study on MCF7 Cells : A study showed that treatment with the compound resulted in significant growth inhibition and apoptosis induction in MCF7 breast cancer cells.
- In Vivo Studies : Animal models treated with similar pyrazolo[3,4-d]pyrimidines exhibited reduced tumor size and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
